Ailantinol A

Description

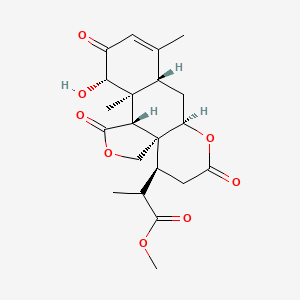

Ailantinol A is a quassinoid compound isolated from Ailanthus altissima (Mill.) Swingle, a plant known for its diverse bioactive secondary metabolites. Quassinoids are triterpenoid derivatives with a highly oxidized tetracyclic or pentacyclic skeleton, often associated with cytotoxic, antimalarial, and phytotoxic activities . This compound belongs to the C19-quassinoid subclass and has been identified in the bark and seeds of A. altissima. Its structure features a hexacyclic skeleton with hydroxyl and epoxy groups at specific positions (e.g., C-1, C-11, C-12, and C-13), contributing to its bioactivity .

Properties

Molecular Formula |

C21H26O8 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl 2-[(1S,5R,6S,7S,11S,13R,17S)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate |

InChI |

InChI=1S/C21H26O8/c1-9-5-13(22)17(24)20(3)11(9)6-14-21(8-28-19(26)16(20)21)12(7-15(23)29-14)10(2)18(25)27-4/h5,10-12,14,16-17,24H,6-8H2,1-4H3/t10?,11-,12-,14+,16+,17+,20-,21+/m0/s1 |

InChI Key |

HUYSJYHAQVRRHA-JZYHSOEQSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]4([C@@H]2C(=O)OC4)[C@@H](CC(=O)O3)C(C)C(=O)OC)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |

Synonyms |

ailantinol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Ailantinol A shares a core quassinoid skeleton with other derivatives but differs in substituent groups and oxidation patterns. Key structural comparisons include:

Key Observations :

- This compound and Ailantinol B share identical molecular formulas but differ in stereochemistry (e.g., β-OH vs. α-CH3 at C-13), impacting solubility and target binding .

- Ailanthone, the most studied quassinoid, lacks the epoxy group present in this compound, which may explain its stronger phytotoxicity but lower cytotoxicity .

- Shinjulactone C exhibits a unique hexacyclic structure, enhancing its stability but reducing bioavailability compared to this compound .

Bioactivity Profiles

Cytotoxic Activity

- This compound: Moderate cytotoxicity against human cancer cell lines (IC50 = 12–18 μM in HeLa and MCF-7 cells) .

- Ailanthone : Potent cytotoxicity (IC50 = 0.5–2 μM), attributed to its α,β-unsaturated ketone moiety .

- Ailantinol G: Weak activity (IC50 > 50 μM), likely due to steric hindrance from the exocyclic double bond .

Anti-inflammatory and Antiviral Effects

- This compound: Inhibits NF-κB signaling in ulcerative colitis models (50% inhibition at 10 μM) .

- Ailantinol E: Shows stronger anti-TMV (tobacco mosaic virus) activity (EC50 = 32 μg/mL) compared to this compound (EC50 = 45 μg/mL) .

Phytotoxicity

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental protocol to isolate and characterize Ailantinol A from natural sources?

- Methodological Answer : Isolation protocols should integrate sequential extraction (e.g., solvent partitioning), chromatographic separation (HPLC, TLC), and spectroscopic characterization (NMR, MS). Use PICOT frameworks to define variables: Population (plant species), Intervention (extraction solvents), Comparison (yield across methods), Outcome (purity ≥95%), and Time (extraction duration) . Validate results against published spectral databases (e.g., SciFinder, PubChem) to confirm structural integrity .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : For in vitro assays (e.g., cytotoxicity), use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Apply ANOVA or Student’s t-test for inter-group comparisons, ensuring p-values <0.05 with Bonferroni correction for multiple comparisons . Report confidence intervals and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action for this compound across different cell lines?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell culture conditions, assay protocols). Use in silico docking studies to validate target binding affinity and compare results with experimental data (SPR, ITC). Employ the FINER criteria to evaluate hypotheses: Feasibility (resource allocation), Novelty (gap in literature), and Relevance (therapeutic potential) . Replicate conflicting studies under standardized conditions to isolate variables .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Apply retrosynthetic analysis to identify key functional groups. Use parallel synthesis (e.g., combinatorial chemistry) to generate derivatives, followed by QSAR modeling to predict bioactivity. Validate synthetic routes via <sup>13</sup>C-NMR and X-ray crystallography. Document reaction yields, purity, and stability under FINER’s Ethical and Feasible criteria .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Compare in vitro permeability (Caco-2 assays) with in vivo plasma concentration-time profiles. Use LC-MS/MS for metabolite identification and assess hepatic clearance via microsomal stability assays. Apply Bayesian statistics to reconcile interspecies variability .

Data Management and Validation

Q. What frameworks ensure reproducibility in this compound research amid heterogeneous datasets?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Findable : Deposit raw spectra/chromatograms in repositories (e.g., Zenodo) with DOI tagging .

- Accessible : Use standardized metadata templates (e.g., ISA-Tab) for experimental conditions .

- Interoperable : Align bioactivity data with ChEMBL or BindingDB annotation standards .

- Reusable : Publish detailed SOPs in supplementary materials, including error margins for instrumentation .

Q. How to critically evaluate conflicting reports on this compound’s toxicity thresholds?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to assess study quality (e.g., sample size, blinding). Apply Hill’s criteria for causality: strength of association, consistency, and biological plausibility. Validate findings via orthogonal assays (e.g., Ames test for genotoxicity vs. MTT for cytotoxicity) .

Experimental Design and Reporting

Q. What are the key components of a rigorous research question for studying this compound’s synergistic effects with other phytochemicals?

- Methodological Answer : Frame questions using PICO(T):

- Population : Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : this compound + paclitaxel.

- Comparison : Monotherapy vs. combination.

- Outcome : Synergy score (e.g., Chou-Talalay method).

- Time : 48-hour exposure .

Q. How should researchers document methodological limitations in this compound studies to enhance transparency?

- Methodological Answer : Use the ARRIVE 2.0 guidelines for in vivo studies or MIAME for microarray data. Disclose batch variability in plant material sourcing and LC-MS calibration drift. Quantify limits of detection (LOD) and quantification (LOQ) for analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.